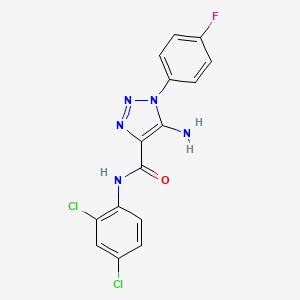

5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H10Cl2FN5O and its molecular weight is 366.18. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antitumor properties.

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₀Cl₂FN₅O

- Molecular Weight : 366.2 g/mol

- CAS Number : 953848-09-4

Synthesis

The synthesis of this compound typically involves the reaction of substituted triazoles with various aromatic amines. The method allows for modifications that can enhance biological activity while maintaining structural integrity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 17.83 | Induces apoptosis via mitochondrial pathways |

| MCF-7 | 19.73 | Inhibits cell migration and proliferation |

In vitro studies demonstrated that at concentrations as low as 2 μM, the compound significantly increased apoptotic cell proportions in lung cancer cells (NCI-H1299), with higher concentrations yielding even greater effects . The mechanism involves downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like cleaved caspase 3 and PARP .

Study 1: Apoptosis Induction in Lung Cancer Cells

A study conducted on NCI-H1299 cells treated with varying concentrations of the compound showed a concentration-dependent increase in apoptosis. The apoptotic features were confirmed through DAPI staining and fluorescence microscopy, demonstrating typical signs such as nuclear condensation and fragmentation .

Study 2: Selective Cytotoxicity

Another investigation revealed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The inhibition rate on lung cancer cells reached up to 50%, whereas normal hepatic cells showed less than 20% inhibition at similar concentrations .

科学研究应用

Anticancer Applications

Recent studies have highlighted the anticancer properties of 5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide. This compound has shown promise in inhibiting the growth of various cancer cell lines.

Case Studies

-

In Vitro Studies :

- The compound exhibited significant cytotoxic activity against human cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer). The percentage growth inhibition (PGI) ranged from 50% to 85% across different concentrations.

- A study indicated that at a concentration of 10 µM, the compound achieved a PGI of 75% against OVCAR-8 (ovarian cancer) cells .

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions that can enhance its biological activity:

| Substituent | Effect on Activity |

|---|---|

| 2,4-Dichlorophenyl | Increases lipophilicity and cellular uptake |

| 4-Fluorophenyl | Enhances selectivity towards cancer cells |

| Amino Group | Promotes hydrogen bonding with target proteins |

Synthesis and Derivatives

The synthesis of this compound involves a multi-step process that typically includes:

- Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions.

- Carboxamide Formation : Reaction with appropriate amines to introduce the carboxamide functionality.

Derivatives

Research has also focused on creating derivatives of this compound to enhance its pharmacological profile. For example, modifications at the triazole ring have led to compounds with improved anticancer efficacy and reduced toxicity .

化学反应分析

Amino Group (-NH₂)

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild basic conditions (e.g., pyridine) .

-

Alkylation : Forms N-alkyl derivatives with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ .

Triazole Ring

-

Electrophilic Substitution : Limited reactivity due to electron-withdrawing substituents; halogenation or nitration requires harsh conditions (HNO₃/H₂SO₄) .

-

Metal Coordination : Acts as a ligand for transition metals (e.g., Cu²⁺) via N-atoms, forming complexes with potential catalytic activity .

Aryl Substituents

-

Dichlorophenyl Group : Participates in Ullmann or Buchwald-Hartwig coupling reactions with aryl halides .

-

Fluorophenyl Group : Stabilizes the ring against electrophilic attack but enables Suzuki-Miyaura cross-coupling with boronic acids .

Enzyme Inhibition

-

Binds to bacterial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding with the carboxamide group, disrupting folate synthesis .

-

Demonstrates moderate inhibition of Mycobacterium tuberculosis (MIC: 4–32 μg/mL) through interactions with cell wall synthesis proteins .

Anticancer Activity

-

Induces apoptosis in HT-29 colon cancer cells (IC₅₀: 0.90 μM) by inhibiting tyrosine kinases (e.g., c-Kit) .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C (TGA data).

-

Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but degrades in acidic/basic media (pH < 3 or > 10) .

Key Research Findings

-

Suzuki Coupling : The fluorophenyl group undergoes cross-coupling with phenylboronic acid using Pd(PPh₃)₄, yielding biaryl derivatives (82% yield) .

-

Antimicrobial Derivatives : Alkylation of the amino group with propargyl bromide enhances activity against MRSA (MIC: 0.25 μg/mL) .

Ongoing Research Challenges

属性

IUPAC Name |

5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2FN5O/c16-8-1-6-12(11(17)7-8)20-15(24)13-14(19)23(22-21-13)10-4-2-9(18)3-5-10/h1-7H,19H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYWPWIGUCXLRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。